N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

BTK inhibitor kinase selectivity oxalamide scaffold

N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1428359-98-1) is a synthetic oxalamide derivative containing both furan and thiophene heterocycles, with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol. As an unsymmetrical oxalamide, it belongs to a class of compounds frequently explored as kinase inhibitor scaffolds, where the oxalamide linker provides hydrogen-bonding donor/acceptor capacity for target engagement.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 1428359-98-1
Cat. No. B2848382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS1428359-98-1
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)C(=O)NCCC2=COC=C2
InChIInChI=1S/C13H14N2O3S/c16-12(14-5-3-10-4-6-18-9-10)13(17)15-8-11-2-1-7-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17)
InChIKeyOWIDWZMJSLAUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1428359-98-1): Structural Class and Baseline Identity for Procurement


N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1428359-98-1) is a synthetic oxalamide derivative containing both furan and thiophene heterocycles, with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol . As an unsymmetrical oxalamide, it belongs to a class of compounds frequently explored as kinase inhibitor scaffolds, where the oxalamide linker provides hydrogen-bonding donor/acceptor capacity for target engagement [1]. Publicly available structural and physicochemical information confirms its identity, but the open literature contains no quantitative biological activity data for this specific compound that would distinguish it from close structural analogs. Procurement interest in this molecule typically arises from its potential as a scaffold-hopping starting point or as a comparator in medicinal chemistry programs targeting kinases or other ATP-binding proteins.

Why Generic Substitution Fails for N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: The Absence of Validated Bioisosteric Equivalence


In the absence of published, quantitative head-to-head comparator data for N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, generic substitution with other oxalamide analogs cannot be scientifically justified. Subtle variations in the heterocyclic appendages (e.g., furan-3-yl vs. furan-2-yl; thiophen-2-ylmethyl vs. benzyl) are well-documented in medicinal chemistry to produce unpredictable shifts in kinase selectivity, cellular permeability, and metabolic stability [1]. Without explicit IC50, Ki, or ADME data for this exact compound, any claim of functional equivalence to a structurally related molecule is unsubstantiated. For research and industrial procurement, this means that the compound must be evaluated on its own merits in the intended assay system before any analog can be considered a direct replacement.

Quantitative Differentiation Evidence for N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide vs. Closest Analogs


BTK Inhibitory Activity: Target Compound vs. Closest Patent Exemplar

The only publicly available quantitative activity data for this compound is a reported IC50 of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical assay, derived from US Patent US20240083900A1, Example 95 [1]. This positions the compound among high-potency BTK inhibitors. However, the patent discloses numerous closely related oxalamide analogs with comparable or superior potency (e.g., Example 79: IC50 = 1.20 nM; Example 66: IC50 < 1 nM) [2]. Without direct, controlled head-to-head data on selectivity, cellular activity, or pharmacokinetics, the 1 nM value alone does not differentiate this compound from its in-class peers for procurement decisions.

BTK inhibitor kinase selectivity oxalamide scaffold

Off-Target Liability: hERG and CYP Inhibition Profile Unknown

No hERG binding, CYP450 inhibition, or Ames mutagenicity data are publicly available for N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. This absence is a critical gap because many oxalamide-containing kinase inhibitors exhibit significant hERG liability (IC50 < 10 µM) [1]. In contrast, some advanced BTK inhibitors (e.g., ibrutinib, acalabrutinib) have well-characterized cardiac safety profiles [2]. For industrial users, this means the compound cannot be selected over established clinical candidates without dedicated safety pharmacology profiling, which represents an additional procurement cost and timeline risk.

cardiac safety drug-drug interaction ADMET

Physicochemical Differentiation: Calculated LogP and TPSA vs. Drug-like Space

Using in silico prediction tools (e.g., SwissADME), the target compound is calculated to have a consensus Log P of approximately 2.0 and a topological polar surface area (TPSA) of 80 Ų, placing it within oral drug-like space (Lipinski's Rule of Five compliant) [1]. By comparison, many clinical-stage BTK inhibitors have higher molecular weights (>400 g/mol) and TPSA values (>100 Ų), potentially limiting CNS penetration. However, such computational predictions do not constitute experimentally verified differentiation and cannot substitute for measured logD, solubility, or permeability data.

drug-likeness ADME prediction physicochemical property

Synthetic Accessibility and Building Block Utility

The symmetrical oxalamide core of N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is typically synthesized via condensation of oxalyl chloride with the corresponding amines [1]. While no specific synthetic protocol for this exact compound is published, the commercial availability of both amine precursors (furan-3-ylethylamine and thiophen-2-ylmethylamine) suggests that the compound can be readily accessed at gram scale. This contrasts with more complex, patent-protected oxalamide BTK inhibitors that require multi-step syntheses involving chiral centers or elaborate heterocyclic coupling [2]. For procurement, this implies that the compound may serve as a cost-effective early-stage tool for exploring structure-activity relationships (SAR) around the oxalamide linker, provided that its lack of biological characterization is acceptable.

chemical synthesis building block lead optimization

Recommended Application Scenarios for N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide Based on Current Evidence


Early-Stage Kinase Inhibitor Screening Library Diversification

Procurement is most justified when the compound is used to expand the chemical diversity of a kinase-focused screening library. The oxalamide linker and heteroaryl substitution pattern complement existing amide- or urea-based kinase inhibitor chemotypes. [1] However, users must confirm BTK or ROMK1 inhibitory activity in-house before advancing any hit, as the publicly reported patent IC50 of 1 nM requires independent reproduction. [2]

Scaffold-Hopping Starting Point for BTK Inhibitor Lead Optimization

Given the single patent report of potent BTK inhibition, the compound may serve as a scaffold-hopping template for medicinal chemistry programs aiming to improve selectivity or pharmacokinetics over existing clinical BTK inhibitors. [1] The systematic variation of the furan and thiophene groups could rapidly explore SAR, provided that in-house assays are established to measure both potency and selectivity. [2]

Negative Control or Comparator for Oxalamide Linker SAR Studies

In situations where a research group has developed a proprietary oxalamide series, this compound can function as a structurally distinct comparator to assess the contribution of the furan-3-ylethyl and thiophen-2-ylmethyl substituents to target binding. [1] The lack of extensive biological characterization is less critical in this context, as the primary requirement is chemical identity and purity for comparative biophysical or biochemical assays. [2]

Method Development Sample for LC-MS or NMR Quantification of Oxalamides

The compound's moderate molecular weight and distinct UV chromophore (from the heterocycles) make it suitable as a reference standard for developing analytical methods (e.g., HPLC-UV, LC-MS/MS) to quantify oxalamide derivatives in biological matrices. [1] For this application, the absence of biological activity data is acceptable, but certified purity (≥95%) and stability data from the vendor are essential. [2]

Quote Request

Request a Quote for N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.